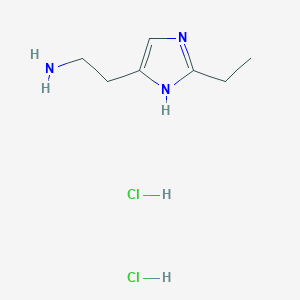

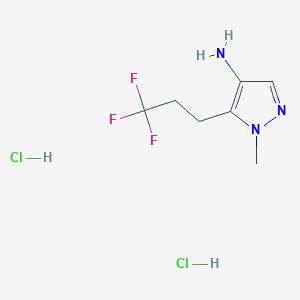

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another method includes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . Additionally, ionic liquids have been used as eco-friendly catalysts for synthesizing 4-pyrazolyl 1,4-dihydropyridines . These methods highlight the versatility and adaptability of pyrazole synthesis under various conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit tautomerism, as demonstrated by the Schiff base derivatives of 4-acylpyrazolone . The crystal structure analysis of these compounds provides insights into their stability and tautomer preference. Furthermore, the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as fluorescent molecules due to the presence of trifluoromethyl groups, which can enhance their electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of substituents such as trifluoromethyl groups, which can affect their biological activity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter the lipophilicity, acidity, and electronic properties of these compounds . These modifications can lead to enhanced biological activities, as seen in the antimycobacterial activity of certain pyrazole derivatives and the anticancer properties of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .

科学的研究の応用

Synthesis and Reactivity

Synthesis and Comparison of Reactivity : The reactivity of pyrazole derivatives, similar to 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride, has been studied in the context of nucleophilic substitution reactions. These compounds react with various agents such as ammonia, amines, and thiols, demonstrating versatile reactivity and potential for synthesis of diverse compounds (Dalinger et al., 2013).

Synthesis of Pyrazolo Pyrimidines : Research has also been conducted on the synthesis of pyrazolo pyrimidines, which are structurally similar to the chemical . These compounds have shown significant biological activities, indicating potential applications in medicinal chemistry (Xu Li-feng, 2011).

Chemical Modification and Derivative Synthesis

Modification with Fluorine-Containing Heterocycles : Studies have explored the modification of biologically active amides and amines with fluorine-containing heterocycles. This kind of chemical modification could be relevant for 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride, suggesting its potential in the development of fluorine-containing heterocyclic derivatives (Sokolov & Aksinenko, 2012).

Efficient Synthesis of Substituted Pyrazoles : Research has demonstrated efficient methods for synthesizing alkyl amino and thioether substituted pyrazoles. These methods could be applicable for creating derivatives of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride (Sakya & Rast, 2003).

Structural and Biological Studies

- Crystal Study and Biological Activities : The structural analysis and biological activities of pyrazole derivatives have been extensively studied. Research includes X-Ray crystallography and the identification of pharmacophore sites, which could be relevant for understanding the structural and biological properties of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride (Titi et al., 2020).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEYVJXUFXRAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

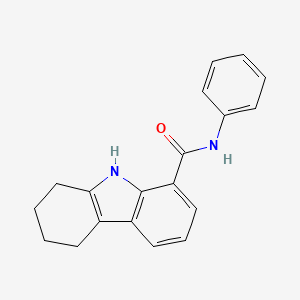

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

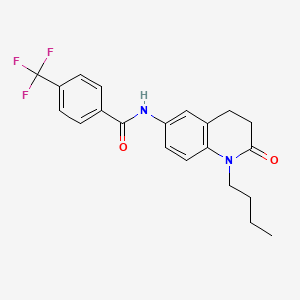

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

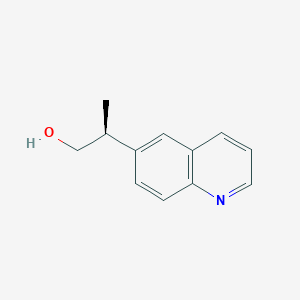

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)